Bis-(3,5-difluoro-phenyl)-methanol
Description
Bis-(3,5-difluoro-phenyl)-methanol (C₁₃H₁₀F₄O) is a fluorinated aromatic alcohol characterized by two 3,5-difluorophenyl groups attached to a central methanol moiety. Its structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents, making it valuable in pharmaceutical intermediates, polymer chemistry, and agrochemical research.
Properties
Molecular Formula |
C13H8F4O |
|---|---|
Molecular Weight |
256.19 g/mol |
IUPAC Name |
bis(3,5-difluorophenyl)methanol |
InChI |
InChI=1S/C13H8F4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6,13,18H |
InChI Key |
FVJGHAASSICHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Fluorine and trifluoromethyl substituents significantly influence molecular properties. Below is a comparison of Bis-(3,5-difluoro-phenyl)-methanol with key analogs:
Key Observations :
- Electron-withdrawing effects : Trifluoromethyl groups (e.g., in ) induce stronger electron withdrawal than fluorine, altering reactivity in nucleophilic substitutions .
- Polarity: this compound’s fluorine atoms enhance polarity, improving solubility in polar solvents relative to trifluoromethyl analogs .
Acid-Catalyzed Reactions:
The hydroxyl group in this compound is less acidic (pKa ~12–14) compared to analogs with trifluoromethyl groups (pKa ~10–12) due to weaker electron withdrawal by fluorine . This property influences its behavior in esterification and etherification reactions.
Nucleophilic Substitution:
The 3,5-difluorophenyl groups direct electrophilic attacks to the para position, similar to (3,5-bis(trifluoromethyl)phenyl)methanol . However, trifluoromethyl analogs show faster reaction kinetics in SNAr (nucleophilic aromatic substitution) due to stronger activation of the aromatic ring .
Stability:
This compound is more thermally stable than sulfonyl chloride derivatives (e.g., (3,5-difluorophenyl)methanesulfonyl chloride ), which are prone to hydrolysis.
Research Findings and Data Gaps
- Similarity Scores: (4'-(Trifluoromethyl)-biphenyl-4-yl)methanol shows 0.92 structural similarity to this compound, suggesting overlapping applications .
- Synthetic Challenges: Limited data exist on the catalytic hydrogenation or cross-coupling reactions of this compound.
- Safety Profiles: Unlike sulfonyl chlorides , this compound lacks acute toxicity warnings, aligning with safer handling protocols for fluorinated alcohols .
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